molecular formula C10H11NO2 B032672 (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone CAS No. 77943-39-6

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No. B032672
CAS RN: 77943-39-6
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-VXNVDRBHSA-N
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Description

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative known for its utility in organic synthesis, particularly in asymmetric synthesis and catalysis. It has been explored for its versatility in constructing complex molecular architectures due to its chirality and functional group compatibility.

Synthesis Analysis

The synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone and its derivatives involves stereoselective methods that utilize chiral auxiliaries or catalysts to achieve the desired configuration. Key strategies include the use of enantiomerically pure starting materials and reaction conditions that favor the formation of the target stereoisomer (Chavda et al., 2006). Another study demonstrated the use of chiral auxiliary-bearing isocyanides as synthons for synthesizing fluorescent oxazolidinones, highlighting the compound's role in facilitating complex synthetic routes (Tang & Verkade, 1996).

Scientific Research Applications

  • Enantiomeric Purity and Structural Importance : This compound is noted for its enantiomeric purity and symmetrical arrangement of carbonyl groups, making it structurally important in scientific research (Coumbarides et al., 2006).

  • Diastereoselective Amidoalkylation Reagent : It acts as an effective diastereoselective amidoalkylation reagent for obtaining 4-alkyl- or 4-aryl-substituted 2-oxazolidinones (Zietlow & Steckhan, 1994).

  • Synthesis of GABA Analogues : The compound is used in the synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues, a key area in pharmacology (Azam, D'souza, & Wyatt, 1996).

  • Electrochemical Oxidation Applications : Its electrochemical oxidation can produce enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are key intermediates for α-amino alcohols (Danielmeier, Schierle & Steckhan, 1996).

  • Synthesis of Pharmacologically Active Precursors : It is used in the flexible and efficient synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, important for precursors of pharmacologically active 2-oxazolidinones and β-blockers (Schierle-Arndt et al., 2001).

  • Asymmetric Synthesis of Fatty Acid Esters : Chiral oxazolidinone carboximides derived from this compound are used for highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters (Hwang & Erhan, 2001).

  • Novel Syntheses of Functionalized Oxazolidinones : It is utilized in the novel stereoselective synthesis of functionalized oxazolidinones, useful in creating analogues and compounds with heteroatom-substituted alkyl groups (Park et al., 2003).

  • Antibacterial Agent Research : It has been identified in the study of novel oxazolidinone antibacterial agents, particularly U-100592 and U-100766, effective against various bacterial clinical isolates (Zurenko et al., 1996).

  • Use in Various Chemical Reactions : It serves as a product in various chemical reactions, including pyrolytic reactions (Akiba, Tamura & Terashima, 2003).

  • Polymorphism and Enantiomeric Structure Study : The compound's polymorphism and enantiomeric structure are of interest in scientific research, given its distinct physical and chemical properties (Coumbarides et al., 2006).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The compound is a versatile chiral auxiliary for asymmetric synthesis . It can be used to synthesize various chiral compounds, which are important in the development of pharmaceuticals and other fine chemicals . Therefore, the future directions of this compound could involve exploring its potential applications in the synthesis of new chiral compounds.

properties

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

CAS RN

77943-39-6
Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077943396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05339K0T1Y
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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